The synthesis of hCYP3A4-IN-1 involves several key methodologies typical in organic synthesis. The process typically includes:
Technical details about specific synthetic routes may vary based on the research focus but generally involve multi-step synthesis processes that are optimized for yield and purity. For instance, recent studies have explored the use of chalcone derivatives as a scaffold for developing hCYP3A4 inhibitors, indicating a trend towards utilizing known chemical frameworks to enhance activity against this target .
The molecular structure of hCYP3A4-IN-1 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound features a complex arrangement that allows it to effectively bind to the active site of hCYP3A4.
hCYP3A4-IN-1 participates in various chemical reactions primarily focused on inhibiting the enzymatic activity of hCYP3A4.
Technical details regarding these reactions often involve kinetic studies that elucidate how effectively the compound inhibits enzymatic activity under varying conditions.
The mechanism of action for hCYP3A4-IN-1 involves competitive inhibition at the active site of human cytochrome P450 3A4.
Data from pharmacokinetic studies support these mechanisms by demonstrating altered drug levels in vivo when co-administered with hCYP3A4-IN-1.
Relevant data regarding these properties can often be found in pharmaceutical formulations or stability studies conducted during drug development phases.
hCYP3A4-IN-1 has significant applications in scientific research and pharmacology:
Cytochrome P450 3A4 (CYP3A4) is the most abundant hepatic and intestinal phase I drug-metabolizing enzyme in humans, responsible for the oxidative biotransformation of ~30–50% of clinically used drugs [2] [6] [7]. This enzyme exhibits broad substrate promiscuity due to its large, flexible active site (volume >520 ų) capable of accommodating structurally diverse molecules, from small molecules like midazolam to complex macrocycles like tacrolimus [2] [7] [9]. CYP3A4-mediated reactions include hydroxylation, N-dealkylation, epoxidation, and aromatic oxidation, which generally convert lipophilic compounds into more water-soluble metabolites for excretion [7] [10].
Table 1: Therapeutic Classes and Representative Substrates of CYP3A4
Therapeutic Class | Representative Substrates | Metabolic Reaction |
---|---|---|
Immunosuppressants | Tacrolimus, Cyclosporine, Sirolimus | N-demethylation, Hydroxylation |
HIV protease inhibitors | Ritonavir, Lopinavir, Nirmatrelvir | Epoxidation, Hydroxylation |
Benzodiazepines | Midazolam, Diazepam, Triazolam | C-hydroxylation |
HMG-CoA reductase inhibitors | Simvastatin, Atorvastatin, Lovastatin | Lactone hydrolysis/oxidation |
Opioids | Fentanyl, Alfentanil, Methadone | N-dealkylation |
The enzyme's expression and activity exhibit significant interindividual variability (>100-fold) influenced by genetic polymorphisms (e.g., CYP3A4*22), epigenetic factors, disease states, and drug-induced modulation [2] [6]. For example, hepatic CYP3A4 is upregulated during cholestasis via pregnane X receptor (PXR) activation as a detoxification mechanism for toxic bile acids like lithocholic acid [10]. Conversely, inflammatory cytokines (e.g., in cancer or infection) downregulate CYP3A4, altering drug clearance [6]. This variability complicates dosing regimens for narrow-therapeutic-index drugs, necessitating pharmacological strategies to modulate CYP3A4 activity predictably.
Non-selective pan-CYP3A inhibitors (e.g., ritonavir, ketoconazole) are clinically used to boost drug bioavailability by inhibiting CYP3A4-mediated first-pass metabolism. However, they concurrently inhibit CYP3A5—a paralog sharing 83% sequence identity and overlapping substrate specificity—leading to hazardous drug-drug interactions (DDIs) [9]. Key limitations include:
Selective CYP3A4 inhibition addresses these issues by preserving CYP3A5 activity. Structural analyses reveal that selectivity arises from subtle differences in the C-terminal loop conformation and ligand-binding surfaces between CYP3A4 and CYP3A5. Specifically, CYP3A4's Phe-cluster (Phe213, Phe219, Phe241) and the hydrophobic "floor" created by Ile369, Leu373, and Phe304 enable high-affinity binding to inhibitors that cannot be accommodated in CYP3A5's narrower active site [9] [7]. This differential binding was exploited in high-throughput screening (HTS) campaigns to identify selective chemotypes.
hCYP3A4-IN-1 is a synthetic chalcone derivative (IUPAC: not fully specified in sources) identified as a potent, reversible, and selective CYP3A4 inhibitor. Chalcones—natural flavonoids with a 1,3-diphenyl-2-propen-1-one scaffold—were prioritized due to their drug-like properties, synthetic versatility, and established roles as P450 modulators [9]. Early HTS of 9,299 compounds revealed three chemotypes (SCM-01–03) with >100-fold selectivity for CYP3A4 over CYP3A5, inspiring the optimization of chalcone analogs like hCYP3A4-IN-1 [9].
Key biochemical characteristics:
Research gaps:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8